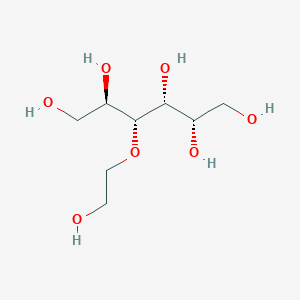
CERAMIDE GLYCANASE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ceramide glycanase is an enzyme used to deglycosylate a variety of glycosphingolipids by cleaving the β-glycosyl linkage . It is primarily used to release glycans from glycosphingolipids (GSLs) for their characterization .
Synthesis Analysis
Ceramides, the precursors of ceramide glycanase, are synthesized biologically by many organisms. This biological production of ceramides has been studied as a green alternative to the chemical synthesis method .Molecular Structure Analysis
The molecular structure of ceramides, including ceramide glycanase, is complex and involves various types of molecular interactions within glycan-protein complexes . The structural investigation of glycosylated biomolecules, including conformational changes of glycans, impacts molecular interactions within the glycan-protein complex .Chemical Reactions Analysis
Ceramide glycanase is involved in the hydrolysis of monosialoganglioside GM1 . It is also implicated in the induction of β-cell apoptosis and the modulation of many insulin signaling intermediates .Physical And Chemical Properties Analysis
Ceramide glycanase is extremely hydrophobic and cannot exist in suspension in aqueous media . It increases the molecular order (rigidity) of phospholipids in membranes, gives rise to lateral phase separation and domain formation in phospholipid bilayers, and makes bilayers and cell membranes permeable to small and large solutes .Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Future research directions include understanding the diverse physiological and pathological roles of ceramides and their metabolites in epidermal permeability barrier function, epidermal cell proliferation and differentiation, immunity, and cutaneous diseases . There is also interest in the utilization of ceramides to treat cutaneous disease .
Eigenschaften
CAS-Nummer |
106769-66-8 |
|---|---|
Produktname |
CERAMIDE GLYCANASE |
Molekularformel |
C15H13N3O |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



